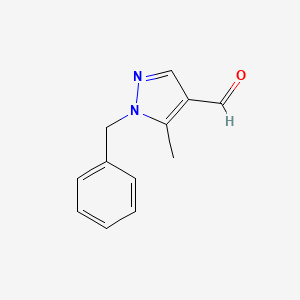

1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-12(9-15)7-13-14(10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFUVCOXOVBENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001207499 | |

| Record name | 5-Methyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154927-02-3 | |

| Record name | 5-Methyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154927-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrazole derivatives with benzyl halides under basic conditions. For instance, the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with benzyl bromide in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography.

化学反应分析

Types of Reactions: 1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Benzyl-5-methyl-1H-pyrazole-4-methanol.

Substitution: Various benzyl-substituted pyrazole derivatives.

科学研究应用

1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic properties.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties

作用机制

The mechanism of action of 1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzyl and pyrazole moieties contribute to its binding affinity and specificity .

相似化合物的比较

Research Findings and Implications

Substituent Optimization : Para-substituted benzoyl groups maximize antioxidant and anti-inflammatory activity, making 1-Benzoyl-3-phenyl derivatives more promising leads than benzyl analogs .

Synthetic Flexibility : The Vilsmeier-Haack reaction allows precise tuning of C4 substituents, enabling rapid generation of diverse libraries for SAR studies .

生物活性

1-Benzyl-5-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O. The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and an aldehyde functional group that plays a critical role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate enzyme activity, leading to various physiological effects.

- Binding Affinity : The structural arrangement of the benzyl and pyrazole moieties contributes to its binding affinity and specificity towards different receptors or enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance:

- In Vitro Studies : Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The mechanism involves inhibition of tubulin polymerization at the colchicine-binding site, disrupting mitotic processes .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.0 |

| 1-Benzyl-5-methyl-1H-pyrazole derivatives | SiHa | 12.5 |

| 1-Benzyl-5-methyl-1H-pyrazole derivatives | PC-3 | 14.0 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study found that pyrazole derivatives showed notable activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Study on Anticancer Properties

In one notable study, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity. Among them, specific derivatives showed promising results in inhibiting the proliferation of cancer cells while exhibiting lower toxicity towards normal cells .

Synergistic Effects with Chemotherapy

Another study investigated the synergistic effects of this compound when combined with doxorubicin in breast cancer models. The combination therapy resulted in enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential therapeutic advantage in treatment protocols for resistant cancer types .

常见问题

Q. Basic Research Focus

- Spectroscopy :

- Crystallography :

Single-crystal X-ray diffraction (using SHELXL ) reveals planar pyrazole rings with dihedral angles <5° between the benzyl and pyrazole moieties. Hydrogen bonding between the aldehyde oxygen and adjacent methyl groups stabilizes the crystal lattice .

What advanced strategies exist for functionalizing the aldehyde group to synthesize heterocyclic derivatives?

Advanced Research Focus

The aldehyde group serves as a versatile building block for heterocyclic systems:

- Oxime Formation : Reacting with hydroxylamine derivatives under acidic conditions yields pyrazole-oxime hybrids, as demonstrated for analogous compounds .

- Cyclocondensation : Condensation with hydrazines or thiosemicarbazides generates pyrazolo[3,4-c]pyrazoles or thiazole-fused derivatives, useful in medicinal chemistry .

- Knoevenagel Reactions : Coupling with active methylene compounds (e.g., malononitrile) produces α,β-unsaturated derivatives, expanding π-conjugation for optoelectronic applications .

How do computational methods contribute to understanding the electronic properties and reactivity of this pyrazole derivative?

Q. Advanced Research Focus

- DFT Studies : Calculations (e.g., B3LYP/6-31G*) reveal:

- Molecular Docking : Simulations predict moderate binding affinity (~-7.5 kcal/mol) with kinase targets, guiding structure-activity relationship (SAR) studies for drug design .

How should researchers address contradictions in reported reaction conditions or yields for Vilsmeier-Haack synthesis of this compound?

Advanced Research Focus

Discrepancies in literature (e.g., variable yields from 55% to 70% ) arise from:

- Substituent Effects : Electron-donating groups (e.g., methyl) on the pyrazole ring accelerate formylation, while steric hindrance from benzyl groups may reduce efficiency .

- Catalyst Purity : Trace moisture in DMF/POCl₃ lowers reagent activity; rigorous drying improves consistency .

- Validation : Reproduce experiments using controlled conditions (e.g., inert atmosphere, anhydrous solvents) and characterize intermediates via LC-MS to identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。